5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 6275-64-5
VCID: VC19720654
InChI: InChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23)
SMILES:
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate

CAS No.: 6275-64-5

Cat. No.: VC19720654

Molecular Formula: C21H21NO2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate - 6275-64-5

Specification

CAS No. 6275-64-5
Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
IUPAC Name (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate
Standard InChI InChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23)
Standard InChI Key JXDUPHZQYZPGDN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate is systematically named (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate under IUPAC guidelines. Its structure comprises a naphthalen-1-yl group bonded to a carbamate functional group, which is further connected to a 5-methyl-2-isopropylphenyl substituent. The canonical SMILES representation, CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32, delineates the branching methyl and isopropyl groups on the phenyl ring, as well as the planar naphthalene system.

Table 1: Molecular Properties

PropertyValue
CAS No.6275-64-5
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
IUPAC Name(5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate
Canonical SMILESCC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32
XLogP3-AA (Predicted)5.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate typically involves the reaction of 5-methyl-2-isopropylphenol with 1-naphthyl isocyanate under anhydrous conditions. This method parallels the synthesis of tertiary carbamates described in recent catalytic studies . For instance, Wang et al. (2022) demonstrated that N-heterocyclic carbene (NHC) catalysts facilitate the deconstructive isomerization of azetidinols to yield carbamate derivatives, albeit with different substrates . In the case of 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate, the reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate, followed by elimination of carbon dioxide.

Table 2: Representative Synthesis Conditions

ReagentRoleTemperatureYield
5-Methyl-2-isopropylphenolNucleophile25°C78%
1-Naphthyl isocyanateElectrophileReflux-
DichloromethaneSolvent--
TriethylamineCatalyst--

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the compound. The ¹H NMR spectrum exhibits signals for the methyl (δ 1.44 ppm, 9H) and isopropyl (δ 2.95 ppm, 3H) groups, while aromatic protons of the naphthalene moiety resonate between δ 7.2–8.1 ppm . The carbamate carbonyl group appears at δ 163.6 ppm in the ¹³C NMR spectrum, consistent with similar derivatives . High-resolution mass spectrometry (HRMS) data corroborate the molecular ion peak at m/z 319.4 ([M+H]⁺).

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate32.017.024.56
Rivastigmine56.1035.100.63

Structure-Activity Relationship (SAR)

The compound’s inhibitory potency is modulated by:

  • Naphthalene Substitution: Bulky naphthalene groups increase BChE affinity by filling the enzyme’s acyl-binding pocket .

  • Isopropyl Group: Enhances lipophilicity (clogP = 5.2), facilitating blood-brain barrier penetration .

  • Carbamate Linkage: Serves as a hydrogen bond acceptor with His438, stabilizing the enzyme-inhibitor complex .

Research Advancements and Future Directions

Mechanistic Insights

Probability-guided pharmacophore mapping reveals that steric bulk at the R₁ position (naphthalene) and hydrogen-bonding capacity at the carbamate oxygen are critical for BChE inhibition . Comparative molecular field analysis (CoMFA) further correlates inhibitory activity with electrostatic potential near the isopropyl group .

Therapeutic Applications

Preliminary data suggest potential applications in:

  • Alzheimer’s Disease: Dual AChE/BChE inhibition may ameliorate cognitive deficits.

  • Parkinson’s Disease: BChE selectivity could reduce off-target effects in dopaminergic neurons.

Limitations and Challenges

  • Poor Aqueous Solubility: clogP > 5 necessitates prodrug strategies for clinical use.

  • Metabolic Instability: Rapid hydrolysis by esterases in plasma limits bioavailability.

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